molecular formula C10H20ClO4P B14524004 Dimethyl (3-chloro-3-methyl-2-oxoheptyl)phosphonate CAS No. 62527-26-8

Dimethyl (3-chloro-3-methyl-2-oxoheptyl)phosphonate

Cat. No.: B14524004
CAS No.: 62527-26-8
M. Wt: 270.69 g/mol
InChI Key: CKUIQTIZRQMZKA-UHFFFAOYSA-N
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Description

Dimethyl (3-chloro-3-methyl-2-oxoheptyl)phosphonate is an organophosphorus compound with the molecular formula C9H18ClO4P. This compound is known for its diverse applications in organic synthesis and its role as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-chloro-3-methyl-2-oxoheptyl)phosphonate typically involves the reaction of 3-chloro-3-methyl-2-oxoheptanoic acid with dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-chloro-3-methyl-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the compound into phosphonates with different oxidation states.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Dimethyl (3-chloro-3-methyl-2-oxoheptyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Research explores its use in the development of pharmaceuticals, especially as intermediates in drug synthesis.

    Industry: It is utilized in the production of agrochemicals, flame retardants, and plasticizers.

Mechanism of Action

The mechanism by which Dimethyl (3-chloro-3-methyl-2-oxoheptyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting biochemical pathways. The phosphonate group is key to its activity, as it can mimic phosphate groups in biological systems, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (3-chloro-2-oxoheptyl)phosphonate
  • Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
  • Dimethyl (hexanoylmethyl)phosphonate

Uniqueness

Dimethyl (3-chloro-3-methyl-2-oxoheptyl)phosphonate is unique due to the presence of both a chlorine atom and a methyl group at the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.

Properties

CAS No.

62527-26-8

Molecular Formula

C10H20ClO4P

Molecular Weight

270.69 g/mol

IUPAC Name

3-chloro-1-dimethoxyphosphoryl-3-methylheptan-2-one

InChI

InChI=1S/C10H20ClO4P/c1-5-6-7-10(2,11)9(12)8-16(13,14-3)15-4/h5-8H2,1-4H3

InChI Key

CKUIQTIZRQMZKA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C(=O)CP(=O)(OC)OC)Cl

Origin of Product

United States

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